N-(4-fluorobenzyl)methionine
Description
N-(4-Fluorobenzyl)methionine is a synthetic derivative of the amino acid methionine, where the amino group is substituted with a 4-fluorobenzyl moiety. Methionine, a sulfur-containing essential amino acid, plays critical roles in protein synthesis, methylation processes, and antioxidant mechanisms.
Properties
Molecular Formula |
C12H16FNO2S |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H16FNO2S/c1-17-7-6-11(12(15)16)14-8-9-2-4-10(13)5-3-9/h2-5,11,14H,6-8H2,1H3,(H,15,16) |
InChI Key |
MOICYJNWRGPPHW-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NCC1=CC=C(C=C1)F |
Canonical SMILES |
CSCCC(C(=O)O)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorobenzyl vs. Other Aromatic Groups
The 4-fluorobenzyl group is a common motif in medicinal chemistry due to fluorine’s ability to modulate electronic properties and improve metabolic stability. For example:
- : The compound (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 4) incorporates a 4-fluorobenzyl group adjacent to a piperidine carboxamide and naphthyl moiety. The fluorine atom likely enhances lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets, contributing to its reported activity as a SARS-CoV-2 inhibitor .
- : 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine features a fluorobenzylidene group conjugated to a thiadiazole ring. Single-crystal X-ray studies reveal that the fluorine atom induces subtle electronic effects, stabilizing the molecular conformation via C–F···H interactions .
In contrast, N-(4-fluorobenzyl)methionine replaces the carboxamide or thiadiazole backbone with methionine’s amino acid structure. The sulfur atom in methionine may engage in hydrogen bonding or redox interactions, distinct from the aromatic systems in the above examples.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Lipophilicity : The 4-fluorobenzyl group increases logP values in all cases, enhancing membrane permeability.
- Solubility: Methionine’s polar amino acid structure may improve aqueous solubility compared to the aromatic piperidine or thiadiazole derivatives.
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